molecular formula C23H19N3O B11527401 N-[(E)-(2-methoxyphenyl)methylidene]-1,3-diphenyl-1H-pyrazol-5-amine

N-[(E)-(2-methoxyphenyl)methylidene]-1,3-diphenyl-1H-pyrazol-5-amine

Cat. No.: B11527401
M. Wt: 353.4 g/mol
InChI Key: MKUBWTDCQRTPNW-JJIBRWJFSA-N
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Description

(E)-N-(1,3-DIPHENYL-1H-PYRAZOL-5-YL)-1-(2-METHOXYPHENYL)METHANIMINE is a synthetic organic compound that belongs to the class of pyrazole derivatives

Properties

Molecular Formula

C23H19N3O

Molecular Weight

353.4 g/mol

IUPAC Name

(E)-N-(2,5-diphenylpyrazol-3-yl)-1-(2-methoxyphenyl)methanimine

InChI

InChI=1S/C23H19N3O/c1-27-22-15-9-8-12-19(22)17-24-23-16-21(18-10-4-2-5-11-18)25-26(23)20-13-6-3-7-14-20/h2-17H,1H3/b24-17+

InChI Key

MKUBWTDCQRTPNW-JJIBRWJFSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/C2=CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1C=NC2=CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1,3-DIPHENYL-1H-PYRAZOL-5-YL)-1-(2-METHOXYPHENYL)METHANIMINE typically involves the condensation of 1,3-diphenyl-1H-pyrazole-5-carbaldehyde with 2-methoxyaniline under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1,3-DIPHENYL-1H-PYRAZOL-5-YL)-1-(2-METHOXYPHENYL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(1,3-DIPHENYL-1H-PYRAZOL-5-YL)-1-(2-METHOXYPHENYL)METHANIMINE involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-1H-pyrazole: A precursor in the synthesis of the compound.

    2-Methoxyaniline: Another precursor used in the synthesis.

    Other pyrazole derivatives: Compounds with similar structures and potential biological activities.

Uniqueness

(E)-N-(1,3-DIPHENYL-1H-PYRAZOL-5-YL)-1-(2-METHOXYPHENYL)METHANIMINE is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for scientific research.

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